N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride
Description
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Properties
IUPAC Name |
ethyl 2-(cyclopentylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-10-8-5-3-4-6-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMLCCHUZDNREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517856 | |
| Record name | Ethyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84126-69-2 | |
| Record name | Ethyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It’s known that amines can act as nucleophiles, reacting with various electrophiles. This suggests that the compound might interact with its targets through nucleophilic reactions, leading to changes in the target molecules.
Biological Activity
N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride, also referred to as N-Cyclopentyl-glycine ethyl ester hydrochloride, is a compound belonging to the class of amino acid esters. Its chemical formula is CHClNO, with a molecular weight of approximately 207.70 g/mol. This compound has garnered attention in medicinal chemistry due to its significant biological activity, particularly as a prophylactic antiviral agent.
Antiviral Properties
This compound has demonstrated notable antiviral properties, primarily through its ability to inhibit the synthesis of viral nucleic acids. This mechanism is crucial for preventing viral replication, suggesting potential applications in treating various viral infections. Preliminary studies indicate that the compound may interact with key viral proteins, inhibiting their function and thereby preventing the progression of viral diseases .
The mechanism by which this compound exerts its antiviral effects involves:
- Inhibition of Viral Replication : By blocking the synthesis of viral nucleic acids, the compound effectively prevents the replication of viruses.
- Binding Affinity : Interaction studies have shown that this compound may bind to viral enzymes and receptors, which is critical for its antiviral activity.
Pharmacokinetics
Further pharmacokinetic studies are necessary to understand how this compound behaves in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters will be essential for evaluating its efficacy and safety in clinical settings.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with other similar compounds based on their structural features and biological activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride | CHClNO | Contains a cyclohexane ring; different biological activity |
| Ethyl 2-(methylamino)acetate hydrochloride | CHClNO | Simpler structure; used as an intermediate in drug synthesis |
| N-Methyl-glycine ethyl ester hydrochloride | CHClNO | Methylated version; different pharmacological properties |
The cyclopentyl substituent in this compound may influence its interactions with biological targets differently compared to other compounds listed.
Study 1: Antiviral Efficacy
A study focusing on the antiviral efficacy of this compound revealed that it effectively reduced viral load in infected cell lines. The compound was tested against several viruses, demonstrating a significant decrease in viral replication rates compared to control groups. The results indicated an IC50 value (the concentration required to inhibit 50% of viral replication) that supports its potential as an antiviral therapeutic agent.
Study 2: Binding Affinity Analysis
Another research effort investigated the binding affinity of this compound to various viral proteins. The findings suggested strong interactions with specific enzymes critical for viral life cycles, which further supports its role as an antiviral agent. This study employed surface plasmon resonance (SPR) techniques to measure binding kinetics and affinities .
Preparation Methods
Detailed Preparation Methodology
The most comprehensive and advanced synthetic route is described in patent CN112574046A, which outlines a novel, cost-effective, and stereoselective process for preparing related cyclopentyl amino derivatives, adaptable to N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride synthesis.
Stepwise Synthetic Route
| Step | Reaction Description | Reagents & Conditions | Outcome & Notes |
|---|---|---|---|
| 1 | Oxidation and Hetero Diels-Alder Reaction | Oxidize tert-butyl hydroxylamine carbonate using copper chloride catalyst and 2-ethyl-2-oxazoline ligand; react in situ with cyclopentadiene at 20-30°C | Formation of cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester intermediate |
| 2 | Selective Reduction of N-O Bonds | Zinc powder (2.0 eq.) in ethanol and acetic acid reflux for 8 hours | Conversion to cis-N-[4-hydroxycyclopent-2-en-1-yl] carbamic acid tert-butyl ester with ~90% yield |
| 3 | Enzymatic Chiral Resolution | Vinyl acetate (5 eq.) and Lipase PS "Amano" SD catalyst (1-10 wt%) at 25°C for 72 hours | Optical resolution producing optically pure intermediate (>97% ee) with ~43% yield |
| 4 | Hydrogenation of Double Bonds | 10% Pd/C catalyst (5-10 wt%), hydrogen atmosphere (0.2 MPa), room temperature for 6 hours | Saturated cyclopentyl ring intermediate with >99% yield |
| 5 | Deacetylation and Protection | Lithium hydroxide in methanol under alkaline conditions | Removal of protecting groups to yield cyclopentanol derivative |
| 6 | Formation of Hydrochloride Salt | Acetyl chloride and isopropanol in situ generate HCl solution; reaction with intermediate to form hydrochloride salt | Final product this compound obtained |
This method is characterized by a short synthetic route, high stereoselectivity, and cost efficiency. The use of enzymatic catalysis for chiral resolution ensures high enantiomeric excess, critical for pharmaceutical applications.
Reaction Conditions and Catalysts
- Catalysts: Copper chloride and 2-ethyl-2-oxazoline for oxidation; Lipase PS "Amano" SD for enzymatic resolution; 10% Pd/C for hydrogenation.
- Reducing Agents: Zinc powder in acetic acid/ethanol system for selective N-O bond reduction.
- Bases: Lithium hydroxide or other alkali hydroxides for deacetylation.
- Solvents: Ethanol, methanol, dichloromethane, isopropanol, and acetic acid are used at various stages.
- Temperatures: Mild conditions mostly at room temperature (25-30°C) except for reflux during reduction.
Research Findings and Yield Data
| Step | Yield (%) | Purity / Optical Purity | Key Observations |
|---|---|---|---|
| Step 2 (Reduction) | 90% | Not specified | Efficient selective reduction with zinc powder |
| Step 3 (Chiral Resolution) | 43% | >97% ee | Enzymatic catalysis effective for optical purity |
| Step 4 (Hydrogenation) | >99% | Not specified | Complete saturation of double bonds |
| Overall Process | High overall yield and purity | High optical purity achieved | Novel and cost-effective route |
The enzymatic step is the rate-limiting and yield-limiting step but crucial for obtaining the desired stereochemistry.
Comparative Notes on Related Amino Acid Ester Syntheses
While direct literature on this compound is limited, related amino acid ester syntheses provide insights:
- Use of anhydrous HCl in alcohol solvents for ester hydrochloride salt formation is common but can cause epimerization depending on acid strength and solvent polarity.
- Enzymatic resolution remains a preferred method for chiral purity over chemical resolution.
- Hydrogenation steps using Pd/C under mild pressure and temperature conditions are standard for saturating unsaturated intermediates.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Advantages | Challenges |
|---|---|---|---|
| Oxidation & Cycloaddition | Copper chloride catalysis, hetero Diels-Alder | Mild conditions, efficient intermediate formation | Requires controlled temperature and catalyst loading |
| Selective Reduction | Zinc powder in acetic acid/ethanol reflux | High yield, selective N-O bond cleavage | Handling of metal powders, reflux conditions |
| Chiral Resolution | Lipase-catalyzed acetylation | High enantiomeric excess, mild conditions | Moderate yield, longer reaction time (72h) |
| Hydrogenation | Pd/C catalyst under H2 (0.2 MPa) | High conversion, mild conditions | Catalyst removal required |
| Deacetylation | Alkali hydroxide in methanol | Effective deprotection | Control of reaction time to avoid side reactions |
| Hydrochloride Salt Formation | In situ HCl generation with acetyl chloride and isopropanol | Efficient salt formation, in situ protection | Requires careful control of acid equivalents |
Q & A
Q. What are the recommended methods for synthesizing N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride, and how can reaction purity be optimized?
Answer: Synthesis typically involves esterification of N-Cyclopentyl-glycine with ethanol under acidic catalysis, followed by hydrochloride salt formation. Key steps include:
- Esterification: React N-Cyclopentyl-glycine with ethanol and HCl gas at 60–80°C for 6–8 hours.
- Salt Formation: Neutralize with aqueous NaOH, then precipitate the hydrochloride salt by adding HCl.
- Purification: Recrystallize from ethanol/diethyl ether (1:3) to achieve ≥95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Use anhydrous conditions and stoichiometric excess of ethanol (1.5–2.0 eq.) to minimize byproducts .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?
Answer:
- 1H NMR (D₂O): Ethyl ester protons (δ 1.25–1.40 ppm for CH₃, δ 4.10–4.30 ppm for CH₂O), cyclopentyl protons (δ 1.50–2.00 ppm, multiplet), and α-amino proton (δ 3.20–3.50 ppm).
- FT-IR: Ester carbonyl (C=O stretch at ~1740 cm⁻¹), amine hydrochloride (N–H⁺ stretch at 2500–3000 cm⁻¹).
- Mass Spectrometry (ESI+): Molecular ion peak at m/z 241.12 (C₁₁H₂₀ClNO₂). Validate against high-purity standards (≥98% by HPLC) .
Q. What are the key considerations for ensuring the stability of this compound under various experimental conditions?
Answer:
- Storage: Desiccate at -20°C in amber vials to prevent hydrolysis and photodegradation.
- Solvent Selection: Use aprotic solvents (DMF, DMSO) for solutions; avoid aqueous buffers at pH >7.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Degradation products may include free cyclopentylamine and acetic acid derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in reported toxicity data for this compound?
Answer:
- Assay Design: Perform species-specific (e.g., rodent vs. primate) and route-specific (IV, oral) toxicity studies. Include controls for purity (HPLC ≥95%) and vehicle effects (e.g., saline vs. DMSO).
- Data Reconciliation: Compare LD₅₀ values from structural analogs (e.g., cyclopentyl-containing esters: IV LD₅₀ in mice ranges 50–114 mg/kg ). Adjust for molecular weight differences using molarity-based normalization.
- Mechanistic Studies: Investigate metabolic pathways (e.g., esterase-mediated hydrolysis) to explain interspecies variability .
Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological matrices?
Answer:
- LC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Monitor MRM transitions (m/z 241 → 154 for quantification).
- Sample Preparation: For plasma/tissue, employ solid-phase extraction (Strata-X cartridges) to reduce matrix interference. Validate recovery rates (≥85%) and LOD (≤0.1 ng/mL) per ICH guidelines.
- Cross-Validation: Compare results with GC-MS (derivatize with BSTFA) to confirm accuracy .
Q. What strategies are effective in resolving solubility challenges of this compound in aqueous and organic solvents?
Answer:
- Co-Solvent Systems: Use PEG-400/water (30:70) or β-cyclodextrin (10% w/v) to enhance aqueous solubility.
- Organic Solvents: Optimize solubility in DMF or dichloromethane via Hansen solubility parameter calculations (δD ≈ 18 MPa¹/², δP ≈ 5 MPa¹/²).
- Sonication: Apply 40 kHz ultrasound at 40°C for 15 minutes to disrupt crystalline lattices. Confirm solubility via UV-Vis (λmax ~210 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
